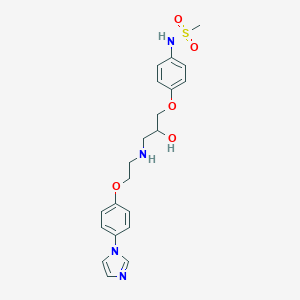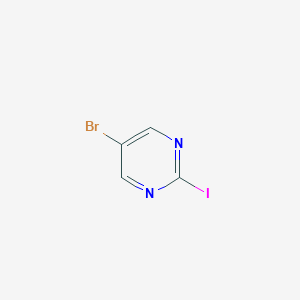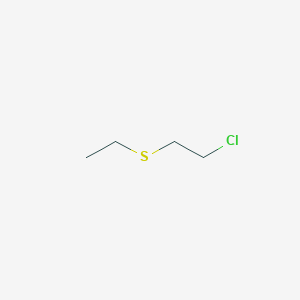
2-氯乙基乙基硫醚
描述
2-Chloroethyl ethyl sulfide is an organosulfur compound with the chemical formula C(_4)H(_9)ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .
作用机制
Target of Action
2-Chloroethyl ethyl sulfide (2-CEES) is an organosulfur compound . It is a part of the family of vesicant compounds known as half mustards It has been reported that 2-cees adsorbs on ti-oh by forming hydrogen bonding via both the chlorine and sulfur moieties .
Mode of Action
It has been reported that 2-cees causes a significant increase in mitochondrial dysfunction . This dysfunction is followed by increases in mitochondrial reactive oxygen species (ROS), which peak 12 hours after exposure .
Biochemical Pathways
2-CEES has been shown to induce oxidative stress, which in turn regulates inflammation and apoptosis in keratinocytes . This stress is mediated by the Erk1/2 mitogen–activated protein kinases (MAPKs) and phosphatidylinositol-3-kinase (PI3K/Akt) signaling cascades . The accumulated free radicals act as key functional mediators for inflammation and apoptosis via these regulatory signaling cascades .
Result of Action
The result of 2-CEES action includes cellular stress, inflammation, and apoptosis . The cellular stress is initiated by the disruption of the cellular antioxidant defense capacities, leading to an increase in free oxygen and nitrogen radical accumulation . This leads to inflammation, disruption of cell–cell communication, deregulation of the cell cycle, and apoptosis .
Action Environment
The action of 2-CEES can be influenced by environmental factors. For instance, the operating temperature can greatly reduce the number of electrons in the conduction band of WO3, a material used in a 2-CEES gas sensor . This reduction in electron supply can affect the reaction of 2-CEES with oxygen in the atmosphere . .
科学研究应用
2-Chloroethyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as a simulant for sulfur mustard in studies related to chemical warfare agent detection and decontamination.
Biology: Investigated for its effects on cellular structures and functions, particularly in studies of vesicant-induced damage.
Medicine: Explored for its potential use in developing antidotes and treatments for chemical warfare agent exposure.
Industry: Utilized in the synthesis of other organosulfur compounds and as an intermediate in various chemical processes
生化分析
Biochemical Properties
2-Chloroethyl ethyl sulfide has been found to induce oxidative stress and oxidative DNA damage in cells . It disrupts the cellular antioxidant defense capacities leading to an increase in mitochondrial and cellular reactive oxygen species . The specific enzymes, proteins, and other biomolecules it interacts with are not clearly elucidated .
Cellular Effects
Exposure to 2-Chloroethyl ethyl sulfide can cause DNA damage in skin epidermal cells and fibroblasts . It also disrupts protein carbonylation and lipid peroxidation in keratinocytes leading to inflammation, crash of the cell–cell communication, cell cycle deregulation, and apoptosis via Erk1/2-PI3K/Akt pathways .
Molecular Mechanism
The molecular mechanisms of 2-Chloroethyl ethyl sulfide-induced oxidative stress are not clearly elucidated . It has been suggested that accumulated free radicals act as key functional mediators for inflammation, and apoptosis via Erk1/2-PI3K/Akt regulatory signaling cascades induced by 2-Chloroethyl ethyl sulfide exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Chloroethyl ethyl sulfide has been found to disrupt the cellular antioxidant defense capacities . Detailed information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not clearly available.
Dosage Effects in Animal Models
In animal models, 2-Chloroethyl ethyl sulfide has been found to cause skin injury . The effects of 2-Chloroethyl ethyl sulfide vary with different dosages . Detailed information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is not clearly available.
Metabolic Pathways
The metabolic pathways that 2-Chloroethyl ethyl sulfide is involved in are not clearly elucidated. It has been found to disrupt the glycolytic flux, consistent with the observed decrease in 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2) concentration .
准备方法
Synthetic Routes and Reaction Conditions: 2-Chloroethyl ethyl sulfide can be synthesized through the reaction of ethyl mercaptan with ethylene chlorohydrin. The reaction typically occurs under acidic conditions to facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Chloroethyl ethyl sulfide involves the use of large-scale reactors where ethyl mercaptan and ethylene chlorohydrin are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the final product .
Types of Reactions:
Oxidation: 2-Chloroethyl ethyl sulfide can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of 2-Chloroethyl ethyl sulfide can yield ethyl mercaptan and ethylene. Reducing agents such as lithium aluminum hydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Hydroxide ions, ammonia; reactions are usually performed in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl mercaptan, ethylene.
Substitution: 2-Hydroxyethyl ethyl sulfide.
相似化合物的比较
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A more potent vesicant with similar alkylating properties.
2-Chloroethyl methyl sulfide: A related compound with a methyl group instead of an ethyl group.
2-Chloroethyl phenyl sulfide: Contains a phenyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Chloroethyl ethyl sulfide is unique due to its intermediate vesicant properties, making it a valuable simulant for studying the effects and detection of sulfur mustard without the extreme toxicity. Its structural simplicity also allows for easier handling and manipulation in laboratory settings .
属性
IUPAC Name |
1-chloro-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNVXYXIRHSYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027295 | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild sulfide odor; [HSDB] Clear slightly yellow liquid with a sulfide stench; [Acros Organics MSDS] | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156 °C | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Sol in chloroform, Soluble in ether and chloroform | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0663 at 20 °C/4 °C | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.27 (air= 1) | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.4 [mmHg], 3.4 mm Hg @ 25 °C | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5253 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Alkylates guanine at the N7 position and adenine at the N3 position producing G-C to A-T transitions during replication and producing apurinic sites which are lethal unless repaired by excision repair systems., O6-Ethylthioethyldeoxyguanosine was synthesized from 6-chloro-3',5'-di-O-aectyldeoxyguanosine and characterized by UV, fluorescence, and mass spectrometry. High pressure liquid chromatography studies showed that this modified nucleoside was formed when chloroethyl ethyl sulfide reacts with dexoyguanosine. This result supports the hypothesis that the mutagenic effects ... are caused in part by substitution of the O6-position of deoxyguanosine., Exposure of spleen lymphocytes to 2-chloroethylethyl sulfide (CEES) leads to a reduction of the intracellular ATP level, followed by a decrease in cell viability. Addition of nicotinamide, an inhibitor of poly(ADP-ribose) polymerase (PADPRP), restores both ATP level and viability, indicating that an activation of poly(ADP-ribose) polymerase is responsible for the cytotoxicity of 2-chloroethylethyl sulfide. The involvement of a Ca2+-mediated process in cytotoxicity is suggested. Verapamil, EGTA, trifluoperazine, and butacaine exhibit a partial protection (20 to 58%) against the cytotoxicity of 2-chloroethylethyl sulfide. Investigation of the causative role of proteolytic degradation in cell death indicate that pepstatin and leupeptin exert a substantial protective effect (60 to 70%), suggesting the involvement of lysosomal destabilization in 2-chloroethylethyl sulfide-induced cytotoxicity. Also, lysosomotropic agents markedly decrease the cytotoxicity. Lysosomal labilization may be a mechanism for the cytotoxicity of 2-chloroethylethyl sulfide. | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
693-07-2 | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1-chloro-2-(ethylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloroethyl ethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroethyl ethyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.676 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLTHIOETHYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MN267Q6RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROETHYL ETHYL SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5744 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CEES interact with its target and what are the downstream effects?
A1: CEES primarily exerts its toxic effects through alkylation of biomolecules, particularly DNA. [, ] It forms covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage, mutations, and potentially cancer. [, , ] CEES exposure also induces oxidative stress, characterized by depletion of antioxidants like glutathione and increased lipid peroxidation. [] Additionally, CEES triggers inflammatory responses, evidenced by elevated levels of pro-inflammatory cytokines and neutrophil infiltration. []
Q2: What is the molecular formula, weight, and key spectroscopic data for CEES?
A2:
- Spectroscopic data:
- Proton NMR: Detailed proton assignments for CEES in various deuterated solvents have been reported, providing a valuable tool for its identification. []
- Infrared Spectroscopy (IR): IR spectroscopy has been used to study the interaction of CEES with different surfaces, including silica and titanium dioxide, revealing insights into its adsorption mechanisms. [, , , , ]
Q3: How has computational chemistry been applied to research on CEES?
A5: Computational methods like density functional theory (DFT) have been employed to investigate the interaction of CEES with different surfaces and to elucidate the mechanisms of its degradation by catalysts. [] These simulations provide valuable insights into the molecular-level interactions that govern CEES's behavior.
Q4: How do structural modifications of CEES influence its activity?
A6: Studies comparing CEES with sulfur mustard (HD) highlight the significance of the bis(2-chloroethyl) moiety in HD's higher toxicity. [] The presence of two reactive chloroethyl groups in HD enables crosslinking of DNA and proteins, leading to more severe and persistent effects compared to the monofunctional CEES. []
Q5: What is known about the stability of CEES and strategies to mitigate its effects?
A7: CEES degrades in the environment through hydrolysis, and research has explored various decontamination methods, including catalytic oxidation and plasma treatment. [, , , ] Furthermore, investigations have focused on identifying compounds capable of neutralizing CEES's toxicity. For example, methimazole demonstrated promising results in mitigating CEES-induced cytotoxicity and promoting cell survival. []
Q6: What are the toxicological properties and safety concerns associated with CEES?
A8: CEES is a known vesicant and poses significant health risks upon exposure. [] Researchers handling CEES must adhere to strict safety protocols to minimize the risk of accidental exposure. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)
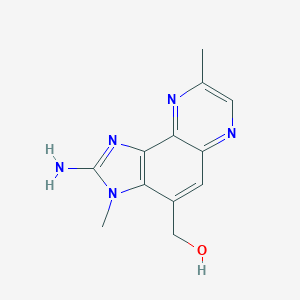
![N-[3-(Hydroxymethyl)phenyl]guanidine](/img/structure/B48890.png)
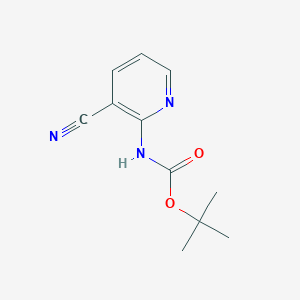

![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)
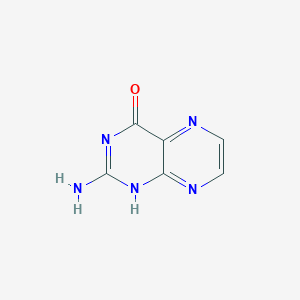
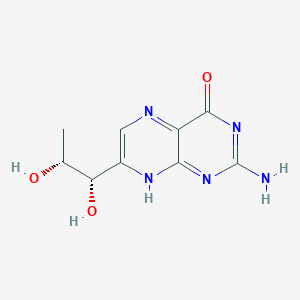


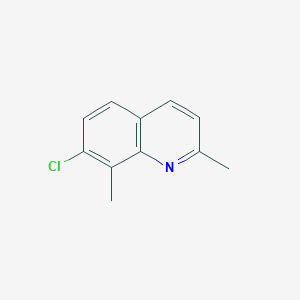
![3-[(6,7-Dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48910.png)
